

Physicochemical Properties of 4-Methylbenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzhydrol

Cat. No.: B042549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is an aromatic alcohol with the chemical formula C₁₄H₁₄O. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it is utilized in the synthesis of tropane analogs for inhibiting dopamine transporter binding and in structure-activity relationship (SAR) studies of N-type calcium channel inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and toxicological assessment. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of **4-Methylbenzhydrol**, details of standard experimental protocols for their determination, and a workflow for a key experimental procedure.

Core Physicochemical Properties

The physicochemical properties of **4-Methylbenzhydrol** are summarized in the table below. These values, compiled from various sources, provide a quantitative basis for its behavior in different chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ O	[1][2][3]
Molecular Weight	198.26 g/mol	[1][3][4]
Appearance	White to light yellow powder or crystal	[1][2]
Melting Point	50-55 °C	[3][4]
Boiling Point	295.58 °C to 334.9 °C (at 760 mmHg)	[3][4]
Water Solubility	Sparingly to slightly soluble in water.[1][2] More soluble in organic solvents such as ethanol and ether.[2]	
pKa (Predicted)	13.68 ± 0.20	[1][4]
logP (Octanol-Water Partition Coefficient, XLogP3-AA)	3.1	[5]
Density	1.081 g/cm ³	[3]
Flash Point	>110 °C (>230 °F)	[4]
Refractive Index	~1.59	[3]
CAS Number	1517-63-1	[1][2][3]

Experimental Protocols

The determination of physicochemical properties is guided by standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.^[1] It is a critical indicator of purity.

Principle: This guideline describes several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). The capillary method is most common. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the material is recorded as the melting range.

Apparatus:

- Oil bath or metal block heating apparatus with a temperature control and a calibrated thermometer or thermocouple.
- Glass capillary tubes, sealed at one end.

Procedure (Capillary Method):

- **Sample Preparation:** A small quantity of finely powdered, dry **4-Methylbenzhydrol** is packed into a capillary tube to a height of 2-4 mm.
- **Heating:** The capillary tube is placed in the heating apparatus alongside a thermometer. The apparatus is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance begins to melt (T_1) and the temperature at which it becomes completely liquid (T_2) are recorded.
- **Reporting:** The melting range is reported as T_1-T_2 . For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature and is a crucial parameter for assessing environmental fate and bioavailability.^[3]

^[6]

Principle: Two primary methods are described: the flask method and the column elution method.^{[3][7]} For a substance like **4-Methylbenzhydrol** with solubility expected to be above 10^{-2} g/L, the flask method is appropriate.^[3] This method involves dissolving the substance in water at a specific temperature until equilibrium is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

- Constant temperature water bath or shaker.
- Glass flasks with stoppers.
- Centrifuge or filtration apparatus.
- Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).

Procedure (Flask Method):

- **Equilibration:** An excess amount of **4-Methylbenzhydrol** is added to a flask containing purified water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The solution is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration, ensuring the temperature is maintained.
- **Analysis:** The concentration of **4-Methylbenzhydrol** in the clear aqueous solution is determined using a suitable and validated analytical method.
- **Replicates:** The experiment is performed in at least triplicate to ensure the reliability of the results.

Partition Coefficient (n-octanol/water) - logP (OECD Guideline 107)

The n-octanol/water partition coefficient (P_{ov}) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.^{[4][8]} It is a key indicator of a molecule's lipophilicity and is widely used to predict ADME properties and environmental fate.^[9]

Principle: The "shake flask" method involves dissolving the test substance in a mixture of n-octanol and water (pre-saturated with each other) and shaking until equilibrium is achieved.^[4] ^[9] The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for substances with logP values between -2 and 4.^[4]

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers.
- Mechanical shaker.
- Centrifuge.
- Analytical instrument for concentration measurement (e.g., HPLC, GC).

Procedure (Shake Flask Method):

- Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
- Test Solution: A stock solution of **4-Methylbenzhydrol** is prepared in either n-octanol or water.
- Partitioning: The stock solution is added to a separatory funnel containing a known volume ratio of the two pre-saturated solvents. The total concentration should not exceed 0.01 mol/L in either phase.^[9]
- Equilibration: The funnel is shaken at a constant temperature until equilibrium is established (e.g., for 5-15 minutes).

- Phase Separation: The mixture is centrifuged to ensure a complete separation of the two phases.[4]
- Analysis: The concentration of **4-Methylbenzhydrol** in both the n-octanol and water phases is determined using a suitable analytical method.
- Calculation: The partition coefficient (P_{ov}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (logP) using the OECD 107 shake flask method. This process is fundamental in preclinical drug development to estimate a compound's lipophilicity.

Workflow for logP Determination (OECD 107 Shake Flask Method)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laboratuar.com [laboratuar.com]
- 2. filab.fr [filab.fr]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Methylbenzhydrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042549#physicochemical-properties-of-4-methylbenzhydrol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com